3,7-Diiodo-1H-indazole

Vue d'ensemble

Description

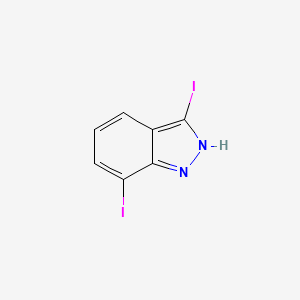

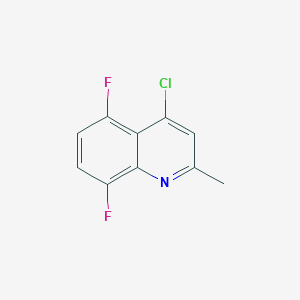

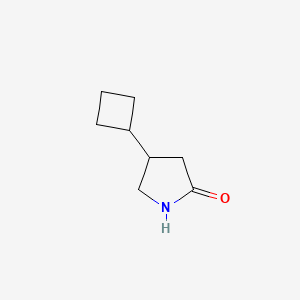

3,7-Diiodo-1H-indazole is a chemical compound with the CAS Number: 1000342-61-9 and a linear formula of C7H4I2N2 . It has a molecular weight of 369.93 . The compound is a white solid .

Synthesis Analysis

The synthesis of 1H-indazoles, including 3,7-Diiodo-1H-indazole, has been a topic of research in recent years . Strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 3,7-Diiodo-1H-indazole is 1S/C7H4I2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) and the InChI key is ILISIMBDPSICGC-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

3,7-Diiodo-1H-indazole is a white solid . It has a molecular weight of 369.93 and a linear formula of C7H4I2N2 .Applications De Recherche Scientifique

Antihypertensive Applications

3,7-Diiodo-1H-indazole: has been explored for its potential use in treating hypertension. The compound’s ability to modulate blood pressure makes it a candidate for the development of new antihypertensive drugs. Its mechanism may involve the inhibition of enzymes or receptors that play a role in blood pressure regulation .

Anticancer Activity

The indazole nucleus is a common feature in many anticancer agents3,7-Diiodo-1H-indazole could serve as a core structure for designing novel anticancer drugs, particularly due to its iodine substitutions which may enhance its interaction with biological targets involved in cancer progression .

Antidepressant Effects

Research into the antidepressant effects of indazole derivatives suggests that 3,7-Diiodo-1H-indazole could be used to develop new treatments for depression. Its structural properties may contribute to the modulation of neurotransmitter systems associated with mood regulation .

Anti-inflammatory Properties

The anti-inflammatory potential of 3,7-Diiodo-1H-indazole is significant, with studies indicating its effectiveness in reducing inflammation. This could lead to its application in the treatment of various inflammatory disorders .

Antibacterial Agents

Indazole compounds have shown promise as antibacterial agents3,7-Diiodo-1H-indazole could be utilized to create new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Phosphoinositide 3-kinase δ Inhibitors

Selective inhibition of phosphoinositide 3-kinase δ is important for treating respiratory diseases3,7-Diiodo-1H-indazole may be applied in this context to develop drugs that can manage conditions like asthma and chronic obstructive pulmonary disease .

Synthetic Methodology Development

The unique structure of 3,7-Diiodo-1H-indazole makes it a valuable compound in developing new synthetic methodologies. It can be used to explore novel pathways for constructing indazole rings, which are crucial in medicinal chemistry .

Tyrosine Kinase Inhibition

3,7-Diiodo-1H-indazole: derivatives have been identified as effective tyrosine kinase inhibitors. This application is particularly relevant in the development of targeted cancer therapies, as tyrosine kinases are key regulators of signal transduction pathways involved in tumor growth and metastasis .

Mécanisme D'action

Target of Action

Indazole-containing compounds have a wide variety of medicinal applications, suggesting that they may interact with multiple targets .

Mode of Action

Indazoles are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

Indazoles have been employed as selective inhibitors of phosphoinositide 3-kinase δ, suggesting that they may affect pathways related to this enzyme .

Result of Action

Given the medicinal applications of indazole-containing compounds, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, including 3,7-Diiodo-1H-indazole, have attracted considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing novel synthetic approaches to indazoles .

Propriétés

IUPAC Name |

3,7-diiodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILISIMBDPSICGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646803 | |

| Record name | 3,7-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Diiodo-1H-indazole | |

CAS RN |

1000342-61-9 | |

| Record name | 3,7-Diiodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methylbenzo[d]isoxazol-5-yl)methanamine](/img/structure/B1613606.png)

![4-[3-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B1613612.png)

![2,2'-Methylenebis[4-tert-butyl-6-cyclopentylphenol]](/img/structure/B1613617.png)